molecular formula C21H19N5O4S2 B2609033 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 847191-76-8

2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2609033
CAS RN: 847191-76-8
M. Wt: 469.53
InChI Key: KRZADLGABKFIML-UHFFFAOYSA-N
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Description

2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O4S2 and its molecular weight is 469.53. The purity is usually 95%.
BenchChem offers high-quality 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Several studies have been conducted on similar heterocyclic compounds, focusing on their synthesis and potential biological activities. For example, compounds derived from visnagenone and khellinone have been synthesized, showcasing analgesic and anti-inflammatory activities. These compounds have been evaluated for their inhibitory activity on cyclooxygenase-1/2 (COX-1/2), presenting significant selectivity and potency, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Radiosynthesis for Imaging

Another application involves the radiosynthesis of selective ligands for imaging translocator protein (18 kDa) with PET, using derivatives from a similar chemical class. These ligands, labeled with fluorine-18, enable in vivo imaging of the brain's microglial activation, offering insights into neuroinflammation and neurodegenerative diseases (Dollé, Hinnen, Damont, et al., 2008).

Antimicrobial Activity

Pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized from citrazinic acid, displaying good antibacterial and antifungal activities. Such compounds could offer new avenues for developing antimicrobial therapies, addressing the increasing concern of drug resistance (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Anticonvulsant Potential

Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has also been undertaken, aiming to explore their potential as anticonvulsant agents. These studies highlight the synthesis of new derivatives and their evaluation in models of seizures, presenting moderate anticonvulsant activity and offering insights into the structure-activity relationship of such compounds (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S2/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)14-8-5-9-31-14)32-11-15(27)22-12-6-4-7-13(10-12)30-3/h4-10H,11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZADLGABKFIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NC4=CC(=CC=C4)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

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